1,5-Diphenyl-1,4-pentadiyn-3-ol

Description

1,5-Diphenyl-1,4-pentadiyn-3-ol (CAS: 3185-53-3) is a dienol compound featuring a hydroxyl group at position 3 and conjugated double bonds (1,4-pentadiene backbone) with phenyl substituents at positions 1 and 3. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.12 g/mol . Key physicochemical properties include a melting point of 66–68°C and a predicted boiling point of 423.6±14.0°C .

Properties

CAS No. |

15814-32-1 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

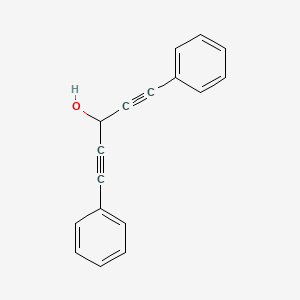

1,5-diphenylpenta-1,4-diyn-3-ol |

InChI |

InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17-18H |

InChI Key |

ZEECGOMCOVMMME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1,4-pentadiyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the corresponding propargyl alcohol. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

These methods may include the use of catalysts, solvents, and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,4-pentadiyn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated alcohols .

Scientific Research Applications

1,5-Diphenyl-1,4-pentadiyn-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1,4-pentadiyn-3-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 1,5-diphenyl-1,4-pentadiyn-3-ol but differ in functional groups or bond configurations:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Features |

|---|---|---|---|---|

| 1,5-Diphenyl-1,4-pentadien-3-one | C₁₇H₁₄O | 234.29 | Ketone | Conjugated diene, aromatic substituents |

| 1,5-Diphenyl-1,4-pentadien-3-ol | C₁₇H₁₆O | 236.12 | Hydroxyl | Conjugated diene, hydroxyl at C3 |

| Dibenzalacetone (synonym for 1,5-diphenyl-1,4-pentadien-3-one) | C₁₇H₁₄O | 234.29 | Ketone | Widely used in organic synthesis |

| 1,5-Diphenyl-1,3-pentenedione | C₁₇H₁₄O₂ | 250.29 | Two ketones | Extended conjugation, synthetic versatility |

Key Observations :

- The ketone analogue (1,5-diphenyl-1,4-pentadien-3-one) exhibits reduced polarity compared to the hydroxyl-containing variant, impacting solubility and reactivity .

1,5-Diphenyl-1,4-pentadien-3-one (Dibenzalacetone)

- Claisen-Schmidt Condensation: Synthesized from acetophenone and benzaldehyde under basic conditions (e.g., NaOH in ethanol) with yields >90% .

- Applications : Intermediate for pharmaceuticals, antioxidants, and chalcone derivatives .

This compound

- Hypothetical Pathway: Likely synthesized via reduction of the ketone group in 1,5-diphenyl-1,4-pentadien-3-one (e.g., using NaBH₄ or LiAlH₄).

Derivatives and Modifications

- Oxime Esters : Synthesized from 1,5-diphenyl-1,4-pentadien-3-one oxime and acyl chlorides, showing antifungal activity against Fusarium graminearum (50% inhibition at 50 mg/L) .

- Amidinohydrazones: Condensation with aminoguanidine hydrochloride yields hydrazinecarboximidamide derivatives, used as intermediates for bioactive molecules .

Insights :

Physicochemical Properties

Key Differences :

- The hydroxyl group lowers the melting point compared to the ketone analogue.

- Reduced polarity in the ketone form enhances organic solvent compatibility.

Biological Activity

1,5-Diphenyl-1,4-pentadiyn-3-ol (CAS No. 15814-32-1) is an organic compound characterized by its unique structure comprising two phenyl groups and a pentadiyn-3-ol backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C17H12O, with a molecular weight of 232.28 g/mol. The compound's structure allows for various chemical interactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 15814-32-1 |

| Molecular Formula | C17H12O |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 1,5-diphenylpenta-1,4-diyn-3-ol |

This compound exhibits biological activity through several mechanisms:

Interaction with Biological Molecules:

The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their reactivity and stability. This property is significant in its role as a reagent in organic synthesis and its potential biological applications.

Inhibition of Enzymatic Activity:

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against certain diseases .

Case Studies

A notable case study investigated the dielectric properties of a related compound (3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol) in various solvents. The study provided insights into the compound's behavior under different conditions and its implications for biological interactions .

Potential Applications

Given its unique structure and observed biological activities, this compound has potential applications in:

Medicinal Chemistry:

The compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases through enzyme inhibition or antiviral activity.

Organic Synthesis:

Due to its reactivity and ability to participate in various chemical reactions (oxidation, reduction), it is valuable in synthetic chemistry as a building block for more complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.